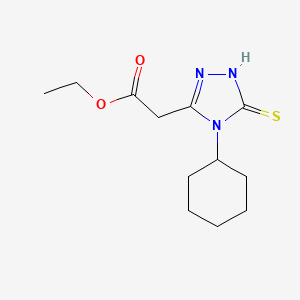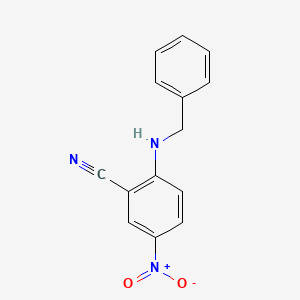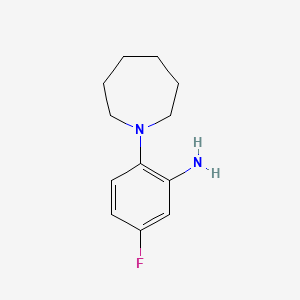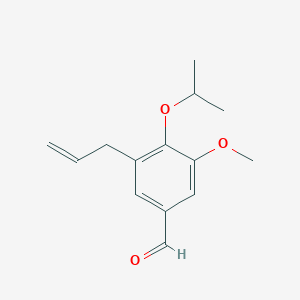
Acétate d'éthyle (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)
Vue d'ensemble
Description
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.36 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a mercapto group.
Applications De Recherche Scientifique
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives have been studied for their potential in proteomics research .
Mode of Action
1,2,4-triazole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Result of Action
1,2,4-triazole derivatives have been associated with various biological activities, suggesting a range of potential effects .
Analyse Biochimique
Biochemical Properties
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The mercapto group (-SH) in its structure is known to form strong bonds with metal ions and can act as a ligand in enzyme active sites . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it may inhibit enzymes that require metal ions for their catalytic activity by binding to these ions and preventing their participation in the reaction .
Cellular Effects
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby altering signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function . This can result in enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These effects are likely due to the compound’s interaction with key enzymes and proteins, leading to disruptions in cellular processes .
Metabolic Pathways
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, leading to changes in metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, leading to alterations in the rates of metabolic reactions and the levels of key metabolites . These changes can have significant effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution can also be affected by factors such as pH, temperature, and the presence of other chemicals .
Subcellular Localization
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to specific organelles or cellular structures through targeting signals or post-translational modifications . Its localization can influence its activity and function, leading to changes in cellular processes and overall cell function .
Méthodes De Préparation
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate is unique due to its combination of a triazole ring, a cyclohexyl group, and a mercapto group. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities, including antifungal and anticancer properties.
Cyclohexyl derivatives: Compounds with a cyclohexyl group are often used in the development of pharmaceuticals and agrochemicals.
Mercapto derivatives: These compounds contain a mercapto group and are studied for their antioxidant and antimicrobial properties.
Ethyl (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)acetate stands out due to its specific combination of these functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-17-11(16)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWGQDVNCMFKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163198 | |
| Record name | Ethyl 4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-06-1 | |
| Record name | Ethyl 4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867330-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyclohexyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine](/img/structure/B1277118.png)








